molecular formula C12H23NO4Si B6609941 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid CAS No. 2839371-15-0

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid

Cat. No.: B6609941
CAS No.: 2839371-15-0
M. Wt: 273.40 g/mol
InChI Key: QCYXNNIUZVXOLY-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is a complex organic compound that features a unique structure incorporating a tert-butoxycarbonyl group, a dimethyl-substituted azasilinane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach involves the protection of an amine group with a tert-butoxycarbonyl (Boc) group, followed by cyclization to form the azasilinane ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group or other functional groups within the molecule.

    Substitution: The Boc group can be substituted under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the Boc group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In synthetic chemistry, it acts as a protected amine, allowing for selective reactions at other sites within the molecule. In biological systems, its effects are mediated through interactions with enzymes or receptors, although specific pathways and targets may vary based on the context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(tert-butoxy)carbonyl]-3,3-dimethyl-1,3-azasilinane-5-carboxylic acid is unique due to its azasilinane ring structure, which imparts distinct reactivity and steric properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where such properties are advantageous.

Properties

IUPAC Name

3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilinane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4Si/c1-12(2,3)17-11(16)13-6-9(10(14)15)7-18(4,5)8-13/h9H,6-8H2,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYXNNIUZVXOLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C[Si](C1)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.40 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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